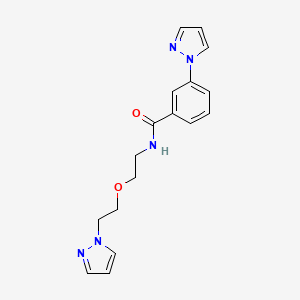
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediary
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: can serve as an intermediary in organic synthesis. Its structure, which includes an oxadiazole ring, makes it a candidate for the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. The compound’s amide group could potentially act as a precursor for further functional group transformations .
Pharmaceutical Analogue Development
This compound may be used to create analogues of known pharmaceuticals. For instance, modifications in the phenyl moiety, similar to those in paracetamol derivatives, could lead to the development of new analgesic or anti-inflammatory agents with potentially superior efficacy .
Mass Spectrometry Calibration
Due to its unique molecular weight and structure, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide could be used as a calibration standard in mass spectrometry. This would help in the accurate determination of the mass of other compounds in analytical chemistry .
Ligand for Metal Complexes
The compound’s structure suggests potential as a ligand in the formation of metal complexes. Such complexes could be relevant in catalysis or material science, where the oxadiazole ring might coordinate with metals to form stable complexes .
Functional Group Transformation Studies
Researchers could employ this compound in studies aimed at understanding functional group transformations. Its amide and oxadiazole groups could be used to explore reactions such as amination, formylation, and carbonylation, which are fundamental in organic chemistry .
Chemical Structure-Activity Relationship (SAR) Analysis
The compound’s structure allows for modifications that could be used in SAR analysis to understand the relationship between chemical structure and biological activity. This is particularly important in drug discovery, where slight changes in structure can significantly alter a compound’s pharmacological properties .
Synthesis of Acyclic Systems
The amide functionality in N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide could be utilized in the synthesis of acyclic systems. These systems are valuable in creating flexible molecules that can be used in a variety of applications, from materials science to bioactive molecules .
Antibacterial Agent Research
There is potential for this compound to be modified and used in the synthesis of new antibacterial agents. The oxadiazole ring, in particular, is a moiety of interest in the development of compounds with antibacterial properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-8(2)10(6-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBHGLSQGMJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)

![Methyl 3-[{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2853786.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2853788.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)
![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)




![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
